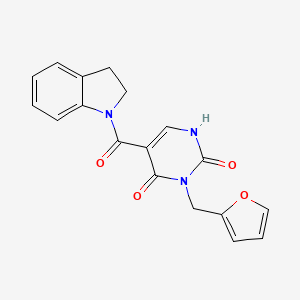
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FIPI, is a small molecule inhibitor that has been widely studied in the field of lipid signaling. It was initially developed as a tool compound to study the role of phosphatidylinositol-4-phosphate 5-kinase (PIP5K) in cellular processes. FIPI has shown great potential in various scientific research applications due to its ability to modulate PIP5K activity.
Scientific Research Applications
Synthesis of Functionalized Heterocycles
A foundational aspect of this compound's utility is observed in the synthesis of functionalized heterocycles, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, research demonstrates efficient methods for generating pyrimidine derivatives, showcasing the compound's versatility and its capacity to serve as a building block for various synthetic routes. The work by Akçamur et al. highlights the synthesis of functionalized 1H-pyrimidine-2-thiones, confirming the molecular skeleton through X-ray structure determination, thus illustrating the compound's role in advancing synthetic organic chemistry (Akçamur, B. Altural, E. Sarıpınar, G. Kollenz, Oliver Kappe, K. Peters, E. Peters, H. Schnering, 1988).
Photochromic and Fluorescent Materials
Furthermore, the compound contributes to the development of photochromic and fluorescent materials, which have applications in optical storage, sensors, and switches. Shepelenko et al. synthesized new hetarylethenes with coumarin or fluorene substituents, demonstrating their potential in creating materials that can change their optical properties in response to UV light (Shepelenko, N. Makarova, V. A. Podshibyakin, K. S. Tikhomirova, A. D. Dubonosov, A. V. Metelitsa, V. A. Bren, V. I. Minkin, 2017).
Advanced Heterocyclic Scaffolds
The compound's utility is also evident in the straightforward synthesis of advanced heterocyclic scaffolds, such as furo[3,4-d]pyrimidine-2,4-diones. De Coen et al. developed an efficient synthesis pathway that underscores the compound's applicability in generating new heterocycles, potentially useful in drug discovery and material science (De Coen, M. Jatczak, K. Muylaert, Sven Mangelinckx, C. Stevens, 2015).
Antimicrobial Activity
In the realm of biomedical research, the synthesis of heterocyclic compounds derived from this chemical structure has been explored for antimicrobial activity. Mageed et al. evaluated the antimicrobial activity of new heterocyclic compounds, illustrating the potential for developing novel antimicrobial agents from this chemical scaffold (Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).
properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(furan-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(20-8-7-12-4-1-2-6-15(12)20)14-10-19-18(24)21(17(14)23)11-13-5-3-9-25-13/h1-6,9-10H,7-8,11H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFYGJAIGKMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
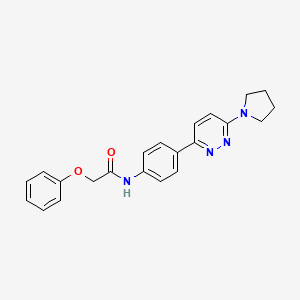

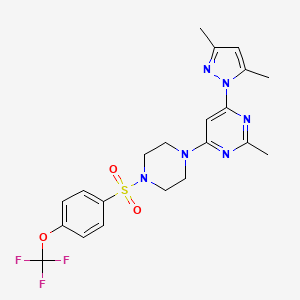
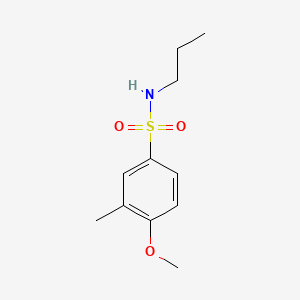
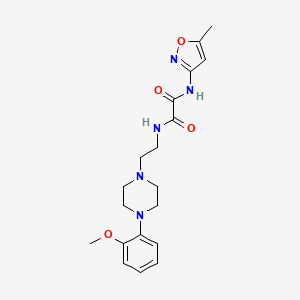

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
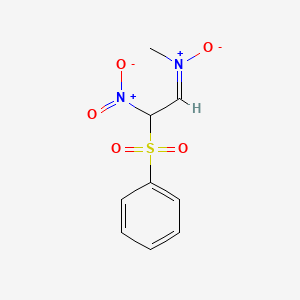
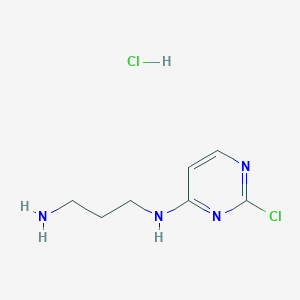
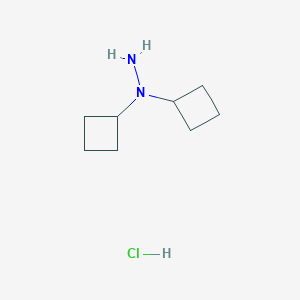
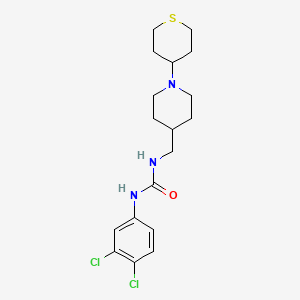
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)